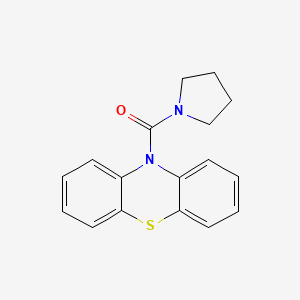

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Description

Background and Significance of 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine in Chemical Research

Phenothiazines constitute a privileged scaffold in medicinal chemistry due to their diverse biological activities, ranging from antipsychotic effects to antitubercular properties. The structural modification of the phenothiazine core through substitutions at the N-10 position has emerged as a key strategy for fine-tuning pharmacological activity and selectivity. This compound exemplifies this approach, incorporating a pyrrolidine-1-carbonyl moiety that introduces both steric and electronic modifications to the parent structure.

The pyrrolidine ring, a five-membered saturated heterocycle, contributes to enhanced molecular rigidity and potential hydrogen-bonding interactions, factors critical for target engagement in drug discovery. The carbonyl group bridging the phenothiazine and pyrrolidine units further modulates electron distribution across the system, potentially influencing redox properties and metabolic stability. Such modifications align with contemporary drug design paradigms that emphasize the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining target affinity.

Overview of Phenothiazine Derivatives and Their Research Landscape

Phenothiazine derivatives have been extensively investigated for their therapeutic potential, with over 50 clinically approved drugs derived from this scaffold. The structural versatility of phenothiazines permits diverse functionalization patterns, as demonstrated by:

- Halogenated derivatives : Compounds such as 3,7-dibromo-10H-phenothiazine and 1,3,7-trichloro-10H-phenothiazine exhibit potent antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.50 μg/mL against Mycobacterium tuberculosis.

- Side-chain modifications : Introduction of N-10 alkylamines, exemplified by 10-(2-(1-methylpiperidin-2-yl)ethyl)-10H-phenothiazine, enhances blood-brain barrier permeability, a critical feature for central nervous system-targeted agents.

- Heteroatom substitutions : Replacement of the sulfur atom with selenium in phenoselenazine derivatives modulates redox activity and toxicity profiles.

Within this context, this compound occupies a unique niche, combining the electron-deficient phenothiazine core with a conformationally constrained pyrrolidine carboxamide group. This structural hybrid may enable dual modes of biological action, leveraging both the planar aromatic system for intercalation and the polar carboxamide for specific molecular recognition.

Objectives and Scope of the Study

This analysis focuses on three primary objectives:

- Synthetic Methodology : Elucidating the reaction pathways for synthesizing this compound, with particular attention to acyl chloride intermediates and nucleophilic substitution mechanisms.

- Structure-Activity Relationships (SAR) : Investigating how the pyrrolidine-1-carbonyl group influences the compound's electronic configuration, solubility, and intermolecular interactions compared to other N-10 substituted phenothiazines.

- Emerging Applications : Evaluating preliminary research findings on the compound's potential roles in medicinal chemistry and materials science, including its utility as a precursor for advanced functional materials.

The study excludes pharmacokinetic and safety assessments to maintain focus on synthetic chemistry and molecular design principles. All data derive from peer-reviewed synthetic studies and chemical databases, ensuring methodological rigor and reproducibility.

Properties

IUPAC Name |

phenothiazin-10-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPFEJWVFJCIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine typically involves the reaction of phenothiazine with pyrrolidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where phenothiazine is reacted with pyrrolidine under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often catalyzed by bases or acids depending on the nucleophile used.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced phenothiazine derivatives

Substitution: Substituted phenothiazine derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine features a phenothiazine core with a pyrrolidine carbonyl group at position 10. The synthesis of this compound typically involves functionalization of the phenothiazine nucleus, which can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing nucleophilic agents to replace hydrogen atoms on the phenothiazine ring.

- Microwave-Assisted Reactions : Enhancing reaction rates and yields through microwave irradiation, which has been shown to significantly improve the efficiency of synthesizing derivatives of phenothiazine .

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of synthesized compounds .

Biological Activities

Phenothiazines, including this compound, exhibit a wide range of biological activities:

- Antipsychotic Effects : Traditionally used in treating schizophrenia and other psychiatric disorders due to their ability to modulate neurotransmitter activity.

- Antimicrobial Activity : Studies have shown that phenothiazine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Antitumor Activity : Research indicates that modifications at specific positions on the phenothiazine core can enhance its efficacy against various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects in vitro against tumor cells .

Material Science Applications

Beyond pharmacological uses, this compound has found applications in material science:

- Dye Chemistry : The compound's chromophoric properties make it suitable for use in dyeing processes and as a colorant in various materials.

- Organic Electronics : Its electronic properties allow it to be utilized in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that this compound exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Antitumor Properties

In another study, the antitumor effects of this compound were assessed using various cancer cell lines. The results showed that modifications at the nitrogen atom significantly influenced cell viability and apoptosis rates. The compound was found to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The compound’s luminescent properties are attributed to its ability to undergo aggregation-induced emission, where the molecular conformation and intermolecular interactions play a crucial role in its photophysical behavior.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Phenothiazine Derivatives

Key Observations:

- Conformational Flexibility: Unlike the butterfly conformation seen in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine , the carbonyl group in the target compound may enforce greater planarity due to conjugation with the phenothiazine core.

- Electronic Effects : The pyrrolidine-1-carbonyl group introduces electron-withdrawing characteristics, contrasting with electron-rich substituents like propargyl or ethyl-pyrrolidinyl groups in other derivatives .

Oxidation and Redox Behavior

Phenothiazines undergo oxidation at the sulfur atom, forming sulfoxides or sulfones . The electron-withdrawing carbonyl group in the target compound may stabilize oxidized states, altering redox potentials compared to alkyl-substituted analogs.

Biological Activity

10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine, a derivative of phenothiazine, has garnered attention due to its diverse biological activities. This compound is characterized by the incorporation of a pyrrolidine moiety, which may enhance its pharmacological properties. Phenothiazines are well-known for their roles in psychiatry and oncology, making this specific derivative a subject of interest for further research.

Structural Characteristics

The molecular structure of this compound includes a phenothiazine core with a carbonyl group linked to a pyrrolidine ring at the nitrogen atom in position 10. The general formula can be represented as follows:

Key structural data include:

- Phenothiazine Core : A tricyclic structure containing sulfur and nitrogen.

- Pyrrolidine Moiety : Enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several established methods, including:

- Functionalization of the Phenothiazine Core : Achieved through controlled reaction conditions.

- Characterization Techniques : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell growth regulation.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at specific positions on the phenothiazine core can enhance anti-tubercular activity. In particular, compounds with a pyrrolidine side chain have demonstrated promising results against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) around 1.50 μg/mL .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in glioma cells through multiple mechanisms, including the activation of pathways that lead to necroptosis and autophagy .

Study on Anti-Tubercular Activity

A study focusing on polyhalogenated phenothiazines found that derivatives similar to this compound exhibited potent anti-Mtb activity. The presence of the pyrrolidine ring was crucial for enhancing this activity, suggesting that structural modifications can lead to improved therapeutic profiles .

Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound effectively reduces glioma viability by inhibiting key signaling pathways such as AMPK and mTORC1/C2. Notably, normal astrocytes showed significantly less susceptibility to the compound compared to glioma cells, indicating a favorable therapeutic window .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to introduce substituents at the 10-position of phenothiazine derivatives?

Answer: The 10-position of phenothiazine is typically functionalized via cross-coupling reactions. For example, Sonogashira coupling has been utilized to introduce ethynyl substituents, as demonstrated in the synthesis of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine. Key steps include:

- Use of palladium(0) catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as co-catalysts.

- Reaction in tetrahydrofuran (THF) with triethylamine as a base .

- Challenges include low yields (e.g., 6.9% in one study), necessitating optimization of stoichiometry, solvent, and temperature .

Alternative methods include Ullmann coupling for aryl halides or nucleophilic substitution for alkyl groups.

Q. How is the crystal structure of 10-substituted phenothiazines characterized?

Answer: Crystallographic analysis involves:

- X-ray diffraction using instruments like Rigaku Saturn724+ diffractometers.

- SHELXL for structure refinement, achieving R[F² > 2σ(F²)] values of ~0.037 .

- ORTEP-3 for visualizing molecular geometry, such as the butterfly conformation of phenothiazine (dihedral angle: 153.87° between benzene rings) and pyramidalization at nitrogen .

Key parameters include bond lengths (e.g., S1–N1 = 3.0565 Å) and torsion angles (e.g., 10.34° for nitrobenzene orientation) .

Advanced Research Questions

Q. How do electronic properties of 10-substituted phenothiazines correlate with their molecular geometry?

Answer: The near-planar geometry of phenothiazine derivatives (e.g., dihedral angle <10° between substituents and the core) facilitates intramolecular charge transfer (ICT) , critical for optoelectronic applications. For example:

- Nitrophenyl substituents enhance ICT via electron-withdrawing effects, as seen in redshifted absorption spectra .

- Computational studies (DFT) can model HOMO-LUMO gaps, with pyrrolidine-1-carbonyl groups potentially altering conjugation through steric or electronic effects .

Experimental validation involves cyclic voltammetry to measure redox potentials and UV-vis spectroscopy for bandgap analysis.

Q. What strategies are used to evaluate the biological activity of phenothiazine-based compounds?

Answer: Phenothiazines are investigated for biological activity through:

- Histone deacetylase (HDAC) inhibition assays : Derivatives like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide are synthesized and tested for IC₅₀ values using fluorogenic substrates .

- Receptor binding studies : Radiolabeled analogs (e.g., sigma1 receptor ligands) are evaluated via PET imaging, with substituents optimized for blood-brain barrier penetration .

- Structure-activity relationship (SAR) analysis : Modifications at the 10-position (e.g., pyrrolidine-1-carbonyl) are correlated with potency using molecular docking and mutagenesis .

Q. How can researchers resolve contradictions in crystallographic data across phenothiazine derivatives?

Answer: Discrepancies in lattice parameters or bond angles (e.g., variations in S–N distances or dihedral angles) may arise from:

- Crystallization conditions : Solvent polarity and temperature affect packing efficiency .

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. triclinic) can coexist, requiring PXRD to confirm phase purity .

- Data quality : High Rint values (>0.05) indicate poor data merging; re-measurement with enhanced resolution (θmax > 25°) improves accuracy .

Cross-validation with spectroscopic data (e.g., NMR or IR) ensures structural consistency.

Methodological Considerations

- Synthetic Optimization : Low yields in cross-coupling reactions may be mitigated using microwave-assisted synthesis or flow chemistry .

- Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies ICT dynamics, while SCXRD with synchrotron radiation resolves disordered substituents .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like CCDC (ref: 2209381) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.